2-[(4-chlorophenyl)methyl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide
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Overview
Description
2-[(4-chlorophenyl)methyl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, substituted with a chlorophenyl group, a methyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the benzoxazole core with a chlorophenylmethyl halide under basic conditions.
Attachment of the Imidazole Moiety: The imidazole ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with the benzoxazole intermediate.
N-Methylation: The final step involves the methylation of the nitrogen atom on the imidazole ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzoxazole or imidazole rings, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its pharmacokinetic properties and its potential effects on various biological pathways.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazole core and the imidazole moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit similar biological activities.
Benzoxazole Derivatives: Compounds such as flunoxaprofen and oxaprozin contain the benzoxazole core and are used for their anti-inflammatory properties.
Uniqueness
2-[(4-chlorophenyl)methyl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide is unique due to the combination of the benzoxazole and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-11-23-19(24-13)12-26(2)21(27)15-5-8-18-17(10-15)25-20(28-18)9-14-3-6-16(22)7-4-14/h3-8,10-11H,9,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHSKRJSUWPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN(C)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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